Ortho-Fluorine vs. Ortho-Bromine: Conformational and Planarity Differences Affecting Acylation Reactivity
Gas electron diffraction (GED) studies on 2-halobenzoyl chlorides reveal that the ortho-fluorine in 2-fluorobenzoyl chloride maintains near-planar geometry, whereas ortho-bromine substitution introduces significant non-planarity. Although this study does not include the 3-bromo-2-fluoro derivative directly, the findings demonstrate that ortho-halogen identity dramatically alters molecular conformation, which influences carbonyl electrophilicity and nucleophilic accessibility during acylation [1].
| Evidence Dimension | Molecular planarity and conformational composition |
|---|---|
| Target Compound Data | Ortho-fluorine substitution (analogous to target) yields near-planar anti conformer [1] |
| Comparator Or Baseline | 2-Chlorobenzoyl chloride: increased non-planarity and elevated gauche conformer population; 2-Bromobenzoyl chloride: greatest deviation from planarity and highest gauche fraction among ortho-halogen series [1] |
| Quantified Difference | Increasing ortho-halogen atomic size correlates with: increased C=O bond distance trend; increased average phenyl C-C bond distances; increased gauche conformer contribution with correspondingly lower ΔG° values; and increased deviation from full planarity (Cₛ symmetry) [1] |
| Conditions | Gas electron diffraction (GED) with MP4(SDQ) and B3LYP/6-311+G(2d,p) quantum chemical calculations; gas phase at experimental temperatures [1] |
Why This Matters
Ortho-fluorine preserves near-planar geometry for efficient acylation, whereas alternative ortho-halogen analogs introduce steric distortion that may reduce reaction rates and yield predictability.
- [1] Johansen TH, Dahl PI, Hagen K. Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations. Structural Chemistry. 2013;24(3):789-805. View Source
